molecular formula C18H18FNO4 B6412455 4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid CAS No. 1261915-05-2

4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid

Cat. No.: B6412455
CAS No.: 1261915-05-2
M. Wt: 331.3 g/mol
InChI Key: IWBSFMYRJUSVDE-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 3-BOC-aminophenyl group. The BOC (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, which helps to prevent unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.

    Fluorination: The benzoic acid derivative is then subjected to fluorination using a fluorinating agent like Selectfluor.

    Coupling Reaction: The protected aminophenyl group is coupled with the fluorobenzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for the addition of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid can undergo various types of chemical reactions:

    Deprotection: The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: EDCI and DMAP in anhydrous conditions.

Major Products

    Deprotection: 4-(3-Aminophenyl)-3-fluorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Amides or esters derived from the carboxylic acid group.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid depends on its specific application. In general, the compound can act as a building block in organic synthesis, where it participates in various chemical reactions to form more complex structures. The BOC group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminophenyl)-3-fluorobenzoic acid: Similar structure but without the BOC protecting group.

    4-(3-BOC-Aminophenyl)-benzoic acid: Similar structure but without the fluorine atom.

    3-Fluoro-4-aminobenzoic acid: Similar structure but without the BOC protecting group and with the amino group directly attached to the benzoic acid.

Uniqueness

4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid is unique due to the presence of both the BOC-protected amino group and the fluorine atom

Properties

IUPAC Name

3-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-8-7-12(16(21)22)10-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBSFMYRJUSVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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